molecular formula C21H18NO4+ B1203446 Nitidine CAS No. 6872-57-7

Nitidine

Cat. No.: B1203446
CAS No.: 6872-57-7
M. Wt: 348.4 g/mol
InChI Key: KKMPSGJPCCJYRV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nitidine, a bioactive plant benzophenanthridine alkaloid, primarily targets autophagy-related 4B cysteine peptidase (ATG4B) . ATG4B plays a crucial role in the autophagy process, which is a cellular mechanism involved in the degradation and recycling of cellular components .

Mode of Action

This compound interacts with its target, ATG4B, leading to a reduction in cardiac autophagy levels . This interaction results in the induction of cardiac hypertrophy, a condition characterized by an increase in the size of the heart muscle . Overexpression of ATG4B can reverse the cardiac hypertrophy induced by this compound, suggesting that this compound’s effects are mediated through its interaction with ATG4B .

Biochemical Pathways

This compound affects the autophagy pathway by targeting ATG4B . Autophagy is a cellular process that degrades and recycles cellular components, and its disruption can lead to various diseases, including cancer . This compound’s interaction with ATG4B leads to a reduction in autophagy levels, which in turn induces cardiac hypertrophy .

Pharmacokinetics

The intestinal absorption of this compound is through passive diffusion . It is rarely excreted with urine and feces in the form of the prototype drug . This compound also has a moderate binding to plasma protein, which is independent of the drug concentration .

Result of Action

This compound’s interaction with ATG4B leads to a reduction in autophagy levels, which in turn induces cardiac hypertrophy . This suggests that this compound’s action results in significant changes at the molecular and cellular levels. Furthermore, this compound has been shown to have anti-tumor properties against human melanoma cells by inhibiting proliferation and inducing apoptosis .

Biochemical Analysis

Biochemical Properties

Nitidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the PI3K/Akt pathway, which is pivotal in cell survival and proliferation . Additionally, this compound interacts with caspase-3 and caspase-9, leading to the activation of these enzymes and subsequent induction of apoptosis . These interactions highlight this compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human melanoma cells, this compound inhibits cell proliferation and induces apoptosis through the mitochondrial pathway . It also affects lung cancer cells by inducing caspase 3/GSDME-dependent pyroptosis, a form of programmed cell death . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent compound in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation . This compound also activates caspase-3 and caspase-9, which are crucial for the execution of apoptosis . Additionally, this compound’s interaction with gasdermin E (GSDME) triggers pyroptosis in lung cancer cells . These molecular interactions underscore this compound’s potential as an anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound’s inhibitory effects on cell proliferation and its induction of apoptosis are time-dependent . The stability and degradation of this compound also play a role in its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-tumor activity without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PI3K and caspase-3, influencing metabolic flux and metabolite levels . This compound’s effects on these pathways contribute to its anti-cancer properties by disrupting cellular metabolism and promoting cell death.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for this compound’s therapeutic effects, as they determine its bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound accumulates in the mitochondria, where it induces apoptosis by activating the mitochondrial pathway . This subcellular localization is essential for this compound’s effectiveness as an anti-cancer agent.

Properties

IUPAC Name

2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-10H,11H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMPSGJPCCJYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13063-04-2 (chloride)
Record name Nitidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60218846
Record name Nitidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6872-57-7
Record name Nitidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6872-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933301178Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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